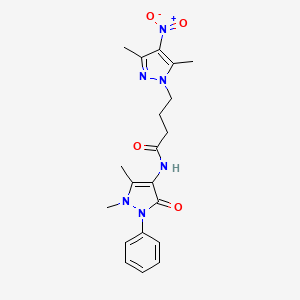![molecular formula C14H19N5O3 B3747734 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B3747734.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Overview
Description
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. This leads to increased levels of incretin in the body, which in turn stimulates the release of insulin and reduces the production of glucose by the liver.
Mechanism of Action
As mentioned earlier, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors work by inhibiting the enzyme 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole, which leads to increased levels of incretin hormones. Incretins stimulate the release of insulin from the pancreas and reduce the production of glucose by the liver. This results in lower blood glucose levels and improved glycemic control.
Biochemical and physiological effects:
Apart from its glucose-lowering effects, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have been found to have other beneficial effects on the body. They have been shown to improve beta-cell function, reduce inflammation, and have a positive effect on lipid metabolism. In addition, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have been found to have a low risk of causing hypoglycemia, which is a common side effect of other diabetes medications.
Advantages and Limitations for Lab Experiments
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have several advantages for lab experiments. They are easy to administer and have a low risk of causing adverse effects. In addition, they have been extensively studied and there is a large body of literature available on their mechanism of action and efficacy. However, one limitation of using 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors in lab experiments is that they may not accurately reflect the complex metabolic processes that occur in vivo.
Future Directions
There are several areas of future research for 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors. One area of interest is the development of more potent and selective inhibitors that can target specific isoforms of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole. Another area of research is the investigation of the potential cardiovascular and renal benefits of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors. In addition, there is a need for further studies to understand the long-term safety and efficacy of these drugs.
In conclusion, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors are an important class of drugs used for the treatment of type 2 diabetes. They work by inhibiting the enzyme 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole, which leads to increased levels of incretin hormones and improved glycemic control. While 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have several advantages for lab experiments and have been extensively studied for their efficacy, there are still several areas of future research that need to be explored.
Scientific Research Applications
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have been extensively studied for their efficacy in managing type 2 diabetes. Several clinical trials have shown that these drugs can effectively lower blood glucose levels and improve glycemic control. In addition, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole inhibitors have been found to have beneficial effects on cardiovascular and renal outcomes in patients with diabetes.
properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-9-8-10(2)18(15-9)13(20)6-5-7-17-12(4)14(19(21)22)11(3)16-17/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHXRDJWOASODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747654.png)
![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B3747677.png)

![ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747684.png)

![methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3747703.png)
![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)


![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B3747728.png)
